

Application Note: Quantitative Analysis of N-(2-Hydroxyethyl)benzamide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)benzamide

CAS No.: 16405-21-3

Cat. No.: B3419981

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Introduction & Molecule Profile[1][2][3]

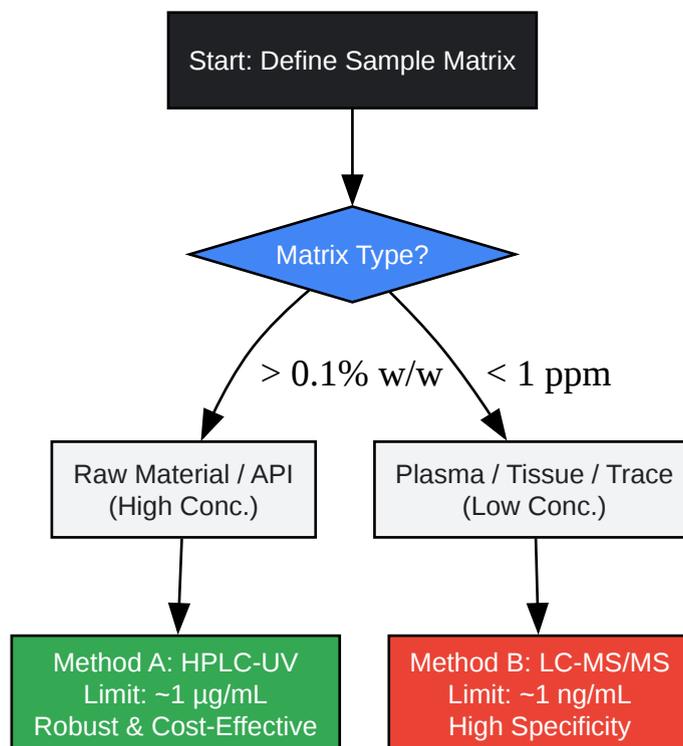
N-(2-Hydroxyethyl)benzamide is a polar, aromatic amide containing a primary hydroxyl group. Its dual functionality (amide + alcohol) presents specific chromatographic challenges, including peak tailing due to hydrogen bonding and potential hydrolysis under extreme pH conditions.

Chemical Profile

Property	Specification
Chemical Name	N-(2-Hydroxyethyl)benzamide
Synonym	N-Benzoylethanolamine
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
LogP	~0.6 (Moderately Polar)
pKa	~14 (Amide proton), Neutral in physiological pH
Solubility	High in Methanol, DMSO, Acetonitrile; Moderate in Water

Method Selection Guide

Select the appropriate methodology based on your sensitivity requirements and sample matrix.



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Figure 1: Decision matrix for selecting the optimal analytical technique.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification for synthesis monitoring or drug product assay. Principle: Reversed-phase chromatography with UV detection targeting the benzoyl chromophore.

Chromatographic Conditions

- System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm).
 - Why: The "end-capped" feature reduces silanol interactions with the amide/hydroxyl groups, preventing peak tailing.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Detection: UV at 224 nm (Lambda max) and 254 nm (Reference).
- Injection Volume: 10 µL.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Comment
0.0	95	5	Equilibration
2.0	95	5	Hold for polar impurities
12.0	40	60	Linear Gradient
15.0	5	95	Wash
17.0	95	5	Re-equilibration

Standard Preparation

- Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1.0 mg/mL).
- Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.
- Linearity Standards: Prepare 5, 10, 20, 50, and 100 µg/mL.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Objective: Quantification in plasma, serum, or trace impurity profiling (< 0.05%). Principle: Positive Electrospray Ionization (ESI+) utilizing the stability of the benzoyl cation fragment.

Mass Spectrometry Parameters

- Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 400°C.
- Precursor Ion: $[M+H]^+ = 166.1$ m/z.

MRM Transitions (Multiple Reaction Monitoring)

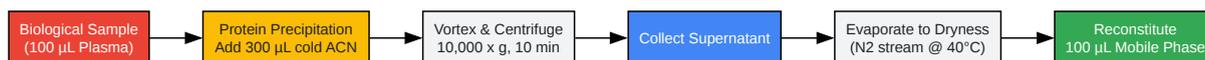
Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Logic
Quantifier	166.1	105.0	20	Cleavage of amide bond; formation of Benzoyl cation (Ph-CO ⁺). Highly specific.
Qualifier 1	166.1	148.1	15	Loss of H ₂ O (Dehydration of alcohol tail).
Qualifier 2	166.1	77.0	35	Phenyl ring fragment (from 105).

LC Conditions (LC-MS Compatible)

- Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 × 100 mm, 2.6 μm).
 - Why: Phenyl-hexyl phases offer superior pi-pi selectivity for the aromatic benzamide ring compared to standard C18, improving separation from matrix lipids.
- Mobile Phase A: 0.1% Formic Acid in Water.[\[2\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Steep gradient (10% B to 90% B in 5 mins) for rapid throughput.

Sample Preparation Protocols

Proper sample cleanup is critical to prevent matrix effects (ion suppression) in LC-MS.



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Figure 2: Protein Precipitation (PPT) workflow for biological matrices.

Protocol Steps (Plasma/Serum):

- Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
- Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., N-Benzoyl-d5-ethanolamine).
- Agitation: Vortex vigorously for 30 seconds.
- Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
- Concentration: Transfer supernatant to a clean vial. Evaporate under Nitrogen if sensitivity enhancement is needed (concentrate 3x).
- Reconstitution: Dissolve residue in initial mobile phase (95:5 Water:ACN).

Method Validation Parameters (ICH Q2)

To ensure regulatory compliance, validate the method using the following criteria:

Parameter	Acceptance Criteria (HPLC-UV)	Acceptance Criteria (LC-MS/MS)
Specificity	No interference at Rt (Resolution > 2.0)	No signal in blank matrix at MRM
Linearity (r ²)	> 0.999	> 0.995
Accuracy (Recovery)	98.0% – 102.0%	85.0% – 115.0%
Precision (RSD)	< 1.0% (System), < 2.0% (Method)	< 15.0% (Bioanalytical)
LOD / LOQ	S/N > 3 / S/N > 10	S/N > 3 / S/N > 10
Stability	Solution stable for 24h at RT	Freeze-thaw stability (3 cycles)

Troubleshooting & Expert Insights

- **Peak Tailing:** If observed in HPLC-UV, increase the buffer concentration (e.g., 20 mM Phosphate) or lower the pH to 2.0 to fully protonate any residual silanols, though the amide is neutral. Tailing is often due to the hydroxyl group interacting with the column bed.
- **Carryover:** The benzamide moiety can adsorb to injector seals. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
- **Hydrolysis Risk:** Avoid storing samples in high pH (>9) diluents for extended periods, as the amide bond may hydrolyze to Benzoic Acid and Ethanolamine.

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